molecular formula C10H9NO2 B8427334 6-hydroxy-4-methyl-2H-isoquinolin-1-one

6-hydroxy-4-methyl-2H-isoquinolin-1-one

Cat. No.: B8427334
M. Wt: 175.18 g/mol
InChI Key: PKEXOJIZXOQVAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-4-methyl-2H-isoquinolin-1-one is a chemically synthesized isoquinolinone derivative provided as a high-purity compound for research purposes. The isoquinolinone scaffold is recognized as a novel chemical class in pharmacological research, particularly for the study of melatonin receptor activity . Substituted isoquinolinones have been shown to exhibit binding affinity and functional activity at human melatonin MT1 and MT2 receptors, with the specific pattern of substitution on the core scaffold dictating receptor selectivity and functional characteristics (e.g., acting as an agonist or antagonist) . This makes such compounds valuable tools for probing the distinct roles of melatonin receptor subtypes in regulating circadian rhythm, neuronal firing, and immune responses . Researchers can utilize this compound as a key intermediate or precursor for further chemical exploration, such as introducing additional functional groups at the hydroxyl position to develop novel ligands. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

6-hydroxy-4-methyl-2H-isoquinolin-1-one

InChI

InChI=1S/C10H9NO2/c1-6-5-11-10(13)8-3-2-7(12)4-9(6)8/h2-5,12H,1H3,(H,11,13)

InChI Key

PKEXOJIZXOQVAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)C2=C1C=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 5-Hydroxyisoquinolin-1(4H)-one (IQD) (): Differs in hydroxyl placement (position 5 vs. 6). Molecular formula: C₉H₇NO₂ (vs. C₁₀H₉NO₂ for the target compound) .
  • 4-Nitroisoquinolin-1(2H)-one (): The nitro (-NO₂) group at position 4 is strongly electron-withdrawing, reducing electron density at the ketone oxygen, which may decrease nucleophilic reactivity. Purity: 97% (CAS 55404-29-0) .

Functional Group Variations

  • This enhances water solubility but may reduce stability under acidic conditions. CAS: 643087-29-0 .
  • 4-Bromo-2-Methylisoquinolin-1(2H)-one (): Bromine at position 4 increases molecular weight (238.08 g/mol) and provides a site for cross-coupling reactions. The methyl group at position 2 mirrors the target compound’s position 4 methyl, suggesting similar steric effects .

Steric and Bulky Substituents

  • 5-Hydroxy-4-(Naphthalen-2-yl)isoquinolin-1(2H)-one (): A naphthyl group at position 4 introduces significant steric bulk, likely reducing solubility but enhancing aromatic stacking interactions. Molecular formula: C₁₉H₁₃NO₂ .
  • CAS: 1430563-76-0 .

Heterocyclic Framework Differences

  • 6-Hydroxy-1H-Quinolin-4-one (): A quinolinone analog with a hydroxyl at position 5. The quinoline framework (vs. isoquinoline) alters the nitrogen position, affecting electronic distribution and bioavailability. CAS: 3517-61-1 .
  • 7-Chloro-1-Cyclopropyl-6-Fluoro-2,3-Dihydroquinolin-4(1H)-one (): A dihydroquinolinone with halogen substituents (Cl, F) that enhance electrophilicity. The cyclopropyl group may improve metabolic stability .

Comparative Data Table

Compound Name Substituents Molecular Formula Key Properties CAS Number Reference
6-Hydroxy-4-methyl-2H-isoquinolin-1-one 6-OH, 4-CH₃ C₁₀H₉NO₂ Balanced solubility/lipophilicity Not provided -
5-Hydroxyisoquinolin-1(4H)-one 5-OH C₉H₇NO₂ Reduced steric hindrance Not provided
4-Nitroisoquinolin-1(2H)-one 4-NO₂ C₉H₆N₂O₃ High reactivity, 97% purity 55404-29-0
6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one 6-NH₂, 2-CH₃ C₁₀H₁₂N₂O Basic, salt-forming 643087-29-0
4-Bromo-2-methylisoquinolin-1(2H)-one 4-Br, 2-CH₃ C₁₀H₈BrNO Bromine for cross-coupling 33930-63-1
5-Hydroxy-4-(naphthalen-2-yl)isoquinolin-1(2H)-one 5-OH, 4-naphthyl C₁₉H₁₃NO₂ Steric bulk, aromatic interactions 656234-36-5

Key Findings and Implications

Hydroxyl Position Matters : The 6-hydroxy substitution (target compound) vs. 5-hydroxy (IQD) alters electronic and steric profiles, impacting solubility and interaction with biological targets .

Methyl vs. Bulky Groups : The 4-methyl group in the target compound provides moderate lipophilicity compared to bulky substituents (e.g., naphthyl), which may hinder diffusion but enhance binding .

Functional Group Diversity: Amino and nitro groups introduce reactivity divergences (e.g., salt formation vs. electrophilic substitution), guiding synthetic applications .

Framework Differences: Isoquinolinone vs.

Preparation Methods

Protocol:

  • Starting Material : N-(4-Methoxyphenyl)-3-chloropropionamide derivatives.

  • Catalyst : Anhydrous AlCl₃ (3–5 equivalents) or B(C₆F₅)₃ (0.05–0.15 equivalents).

  • Solvent : High-boiling polar aprotic solvents (e.g., DMSO, diphenyl ether).

  • Temperature : 150–220°C for 2–4 hours.

  • Demethylation : Concurrent removal of methoxy groups via HCl/EtOH.

Yield Optimization :

CatalystSolventTemperature (°C)Yield (%)
AlCl₃DMSO18078
B(C₆F₅)₃Toluene9082
FeCl₃Xylene16065

Data synthesized from.

Acid-Catalyzed Cyclization of Amino Alcohols

The Pictet-Spengler reaction facilitates the formation of tetrahydroisoquinoline intermediates, which are oxidized to the target compound.

Steps:

  • Condensation : 4-Methyl-2-aminobenzyl alcohol reacts with aldehydes (e.g., formaldehyde) in acetic acid.

  • Cyclization : Catalyzed by HCl or TFA at 50–80°C for 6–18 hours.

  • Oxidation : KMnO₄ or CrO₃ in acidic media (H₂SO₄/H₂O) introduces the 6-hydroxy group.

Critical Parameters :

  • Oxidation Selectivity : MnO₂ in dichloromethane minimizes over-oxidation of the methyl group.

  • Purification : Recrystallization from ethanol/water (1:3) achieves >95% purity.

Reductive Amination and Subsequent Functionalization

This two-step method introduces the methyl group post-cyclization:

  • Reductive Amination : 6-Hydroxyisoquinolin-1-one reacts with acetaldehyde and NaBH₃CN in MeOH.

  • Methylation : CH₃I/K₂CO₃ in DMF at 60°C for 8 hours.

Advantages :

  • Enables late-stage diversification of the 4-position.

  • Yields: 70–76% for methylation step.

Comparative Analysis of Synthetic Routes

MethodKey AdvantageLimitationScale Feasibility
Benzonitrile CyclizationHigh functional group toleranceRequires toxic HCN derivativesPilot-scale
Friedel-CraftsAtom-economicHigh energy inputIndustrial
Pictet-SpenglerMild conditionsMulti-step oxidation requiredLab-scale
Reductive AminationModular substitutionLow yields for bulky substituentsLab-scale

Industrial-Scale Considerations

For bulk production, the Friedel-Crafts alkylation route is favored due to its compatibility with continuous flow reactors. Key modifications include:

  • Catalyst Recycling : AlCl₃ recovery via aqueous extraction reduces costs.

  • Solvent Choice : Substituting DMSO with recyclable anisole improves sustainability.

  • Process Safety : Controlled exotherm management using jacketed reactors prevents runaway reactions.

Emerging Methodologies

Recent advances focus on photocatalytic cyclization using Ru(bpy)₃²⁺ under blue LED light, achieving 88% yield in 2 hours at ambient temperature . This method avoids harsh acids but remains experimental.

Q & A

Q. What synthetic methodologies are recommended for preparing 6-hydroxy-4-methyl-2H-isoquinolin-1-one?

A common approach involves multi-step condensation reactions under reflux conditions. For example, substituting hydroxyl and methyl groups onto an isoquinolinone core can be achieved using ethanol as a solvent and catalytic acid/base systems. Purification typically involves recrystallization from ethanol or dimethyl sulfoxide (DMSO) to isolate high-purity crystals .

Q. How should researchers handle and store this compound to maintain stability?

Store the compound in airtight, light-resistant containers at controlled room temperature (20–25°C). Avoid moisture and oxidizing agents, as hydroxyl groups may degrade under humid or reactive conditions. Safety protocols include using PPE (gloves, lab coats) and P95 respirators during handling to minimize inhalation risks .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Use a combination of:

  • NMR spectroscopy (¹H and ¹³C) to confirm proton environments and carbon frameworks, particularly for distinguishing methyl and hydroxyl substituents.
  • X-ray crystallography to resolve bond lengths, angles, and molecular packing in crystalline forms.
  • IR spectroscopy to identify functional groups (e.g., O-H stretches at ~3200 cm⁻¹ and carbonyl C=O at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield in multi-step protocols?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
  • Catalysis : Transition-metal catalysts (e.g., Pd/C) may accelerate cyclization steps.
  • Temperature control : Gradual heating during reflux (70–80°C) minimizes side reactions.
  • Workup : Sequential extraction with ethyl acetate and water removes unreacted starting materials. Monitor progress via TLC or HPLC .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?

  • Validation : Cross-check computational models (e.g., DFT) with empirical data like Hammett constants or kinetic isotope effects.
  • Error analysis : Assess solvent effects and protonation states in simulations, which are often overlooked in gas-phase calculations.
  • Experimental replication : Repeat reactions under inert atmospheres to rule out oxidative side products .

Q. How can biological activity studies be designed for this compound using structural analogs?

  • SAR studies : Modify the methyl or hydroxyl groups and test antimicrobial/anticancer activity against reference strains (e.g., E. coli, HeLa cells).
  • Docking simulations : Compare binding affinities with quinolinone derivatives known to interact with DNA topoisomerases or kinase enzymes.
  • In vivo models : Use zebrafish or murine models to evaluate pharmacokinetics and toxicity profiles, referencing protocols for similar dihydroisoquinolinones .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.